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molecular formula C23H33NO B115011 N-benzyl-6-(4-phenylbutoxy)hexan-1-amine CAS No. 97664-55-6

N-benzyl-6-(4-phenylbutoxy)hexan-1-amine

Cat. No. B115011
M. Wt: 339.5 g/mol
InChI Key: JWLIKZBRVQRFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06388134B1

Procedure details

A solution of 4.02 g (11.86 mmol) N-benzyl-6-(4-phenylbutoxy)hexylamine in 40 ml EtOH is hydrogenated at room temperature and atmospheric pressure with 0.4 g 5% Pd/C. When 300 ml H2 have been absorbed, the mixture is filtered on decalite and the filtrate is concentrated to yield 2.89 g (97.9%) 6-(4-phenylbutoxy)hexylamine as an oil.
Quantity
4.02 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][CH2:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)C1C=CC=CC=1>CCO.[Pd]>[C:20]1([CH2:19][CH2:18][CH2:17][CH2:16][O:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][NH2:8])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
4.02 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCCCCCOCCCCC1=CC=CC=C1
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at room temperature
CUSTOM
Type
CUSTOM
Details
When 300 ml H2 have been absorbed
FILTRATION
Type
FILTRATION
Details
the mixture is filtered on decalite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCOCCCCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 2.89 g
YIELD: PERCENTYIELD 97.9%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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